molecular formula C11H15BrFN B14124968 1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine

1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine

Cat. No.: B14124968
M. Wt: 260.15 g/mol
InChI Key: QBTOOXWTKYVUIO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine typically involves the reaction of 1-bromo-2-fluorobenzene with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for 1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are usually carried out in acidic or basic media.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: The major products are substituted pyrrolidine derivatives.

    Oxidation Reactions: The major products are ketones or aldehydes.

    Reduction Reactions: The major products are alcohols or amines.

Scientific Research Applications

1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine can be compared with other similar compounds, such as:

  • 1-[(1-Bromo-2-chlorophenyl)methyl]pyrrolidine
  • 1-[(1-Bromo-2-iodophenyl)methyl]pyrrolidine
  • 1-[(1-Bromo-2-methylphenyl)methyl]pyrrolidine

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

1-[(1-bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine

InChI

InChI=1S/C11H15BrFN/c12-11(6-2-1-5-10(11)13)9-14-7-3-4-8-14/h1-2,5-6,10H,3-4,7-9H2

InChI Key

QBTOOXWTKYVUIO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2(C=CC=CC2F)Br

Origin of Product

United States

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